molecular formula C13H14N6O B2427532 N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899953-90-3

N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2427532
CAS No.: 899953-90-3
M. Wt: 270.296
InChI Key: KAXXDYYGQZPDKA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyaniline with 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) under reflux conditions.

    Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (CH2Cl2) with appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxyphenyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-3-20-10-6-4-9(5-7-10)16-12-11-13(15-8-14-12)19(2)18-17-11/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXXDYYGQZPDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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